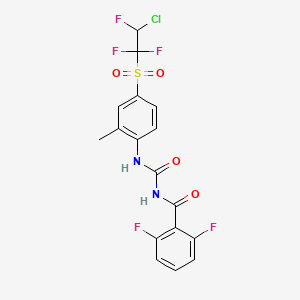
dimethyl(pyridin-3-yl)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(pyridin-3-yl)borane is an organoboron compound with the molecular formula C7H10BN It is a derivative of borane, where the boron atom is bonded to a pyridine ring and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl(pyridin-3-yl)borane can be synthesized through the hydroboration of pyridine derivatives. One common method involves the reaction of pyridine with borane-dimethyl sulfide complex under controlled conditions. The reaction typically proceeds at room temperature and yields the desired product with high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale hydroboration reactions. These reactions are conducted in industrial reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl(pyridin-3-yl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are employed under mild conditions.
Major Products Formed
Oxidation: Boronic acids and borate esters.
Reduction: Borohydrides.
Substitution: Various substituted boranes depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl(pyridin-3-yl)borane has several applications in scientific research:
Mécanisme D'action
The mechanism by which dimethyl(pyridin-3-yl)borane exerts its effects involves the formation of stable complexes with transition metals. These complexes facilitate various catalytic processes, including cross-coupling reactions. The boron atom in the compound acts as a Lewis acid, coordinating with nucleophiles and enhancing the reactivity of the pyridine ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl(pyridin-3-yl)borane: Similar in structure but with ethyl groups instead of methyl groups.
Disiamylborane: Another organoboron compound used in hydroboration reactions.
Dicyclohexylborane: Known for its stability and use in organic synthesis.
Uniqueness
Dimethyl(pyridin-3-yl)borane is unique due to its specific reactivity and ability to form stable complexes with transition metals. This makes it particularly valuable in catalytic applications and organic synthesis .
Propriétés
Numéro CAS |
1003865-86-8 |
|---|---|
Formule moléculaire |
C7H10BN |
Poids moléculaire |
118.97 g/mol |
Nom IUPAC |
dimethyl(pyridin-3-yl)borane |
InChI |
InChI=1S/C7H10BN/c1-8(2)7-4-3-5-9-6-7/h3-6H,1-2H3 |
Clé InChI |
VZKIUGCUUZCTPZ-UHFFFAOYSA-N |
SMILES |
B(C)(C)C1=CN=CC=C1 |
SMILES canonique |
B(C)(C)C1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















